molecular formula C5H11NO4P- B1261767 Phosphinothricin

Phosphinothricin

Cat. No.: B1261767
M. Wt: 180.12 g/mol
InChI Key: IAJOBQBIJHVGMQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphinothricin(1-) is conjugate base of this compound arising from deprotonation of the phosphinate function. It is a conjugate base of a glufosinate.

Properties

Molecular Formula

C5H11NO4P-

Molecular Weight

180.12 g/mol

IUPAC Name

2-azaniumyl-4-[methyl(oxido)phosphoryl]butanoate

InChI

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/p-1

InChI Key

IAJOBQBIJHVGMQ-UHFFFAOYSA-M

Canonical SMILES

CP(=O)(CCC(C(=O)[O-])[NH3+])[O-]

Synonyms

2-amino-4-methylphosphinobutyric acid
ammonium glufosinate
ammonium-DL-homoalanine-4-yl(methyl)-phosphinate
Basta
DL-glufosinate
glufosinate
glufosinate ammonium
glufosinate-ammonium
glufosinate-P
phosphinothricin
phosphinothricin hydrochloride
phosphinothricin hydrochloride, (S)-isomer
phosphinothricin, (S)-isomer
phosphinothricin, barium (1:1) salt, (+-)-isomer
phosphinothricin, calcium (2:1) salt, (S)-isomer
phosphinothricin, copper (+2) salt
phosphinothricin, diammonium salt
phosphinothricin, dipotassium salt, (S)-isomer
phosphinothricin, disodium salt
phosphinothricin, disodium salt, (S)-isomer
phosphinothricin, monoammonium salt
phosphinothricin, monoammonium salt, (S)-isomer
phosphinothricin, monopotassium salt, (S)-isomer
phosphinothricin, monosodium salt
phosphinothricin, monosodium salt, (S)-isomer
phosphinothricin, sodium salt, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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